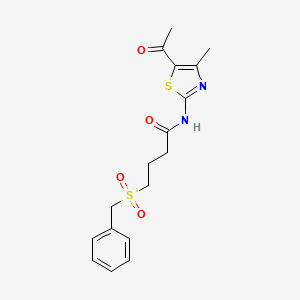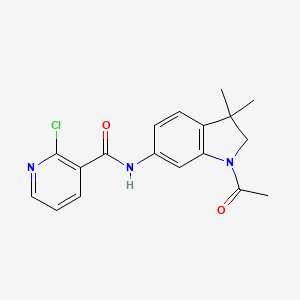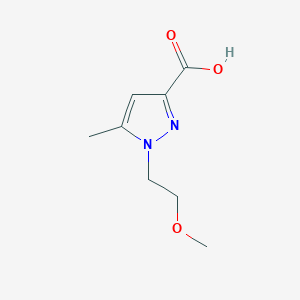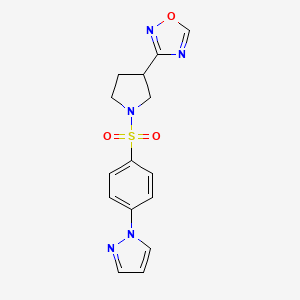![molecular formula C19H16F2O4 B2785244 (2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one CAS No. 1025637-49-3](/img/structure/B2785244.png)
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one, also known as DFMIP, is an indenone compound that has been used in scientific research for various purposes. It is a highly versatile compound that has been used in a variety of applications in organic synthesis, catalysis, and biochemistry. DFMIP has been studied for its potential to act as a catalyst for the synthesis of various compounds, as well as its ability to interact with proteins and other molecules. In
Applications De Recherche Scientifique
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of various compounds, including the synthesis of indoles and indolizines. It has also been used in organic synthesis, catalysis, and biochemistry. In addition, this compound has been studied for its potential to interact with proteins and other molecules. It has been used to study the structure and function of proteins, as well as to analyze the effects of various compounds on proteins.
Mécanisme D'action
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has been shown to interact with proteins and other molecules in a variety of ways. It has been shown to bind to proteins and other molecules through hydrogen bonding, electrostatic interactions, and other interactions. It has also been shown to interact with proteins and other molecules through the formation of covalent bonds. Through these interactions, this compound can affect the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential to interact with proteins and other molecules in a variety of ways. It has been shown to interact with proteins and other molecules through hydrogen bonding, electrostatic interactions, and other interactions. Through these interactions, this compound can affect the structure and function of proteins and other molecules. In addition, this compound has been studied for its potential to affect biochemical and physiological processes. It has been shown to interact with enzymes and other biological molecules, which can affect the activity of those molecules and the processes they are involved in.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has several advantages and limitations for use in laboratory experiments. One advantage of this compound is its versatility, as it can be used in a variety of applications. It is also relatively easy to synthesize and purify. Additionally, this compound has been shown to interact with proteins and other molecules, making it useful for studying the structure and function of proteins. However, this compound has some limitations. It is not very stable, and it can be difficult to isolate and purify. Additionally, this compound can be toxic and should be handled with caution.
Orientations Futures
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has a wide range of potential applications in scientific research and laboratory experiments. Future research should focus on further exploring the potential of this compound to act as a catalyst for the synthesis of various compounds, as well as its ability to interact with proteins and other molecules. Additionally, research should focus on further exploring the biochemical and physiological effects of this compound, as well as its potential to affect biochemical and physiological processes. Finally, research should focus on developing more efficient and cost-effective methods of synthesizing and purifying this compound.
Méthodes De Synthèse
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one can be synthesized through a variety of methods, including the reaction of 4-difluoromethoxybenzaldehyde with dimethyl acetylenedicarboxylate in the presence of a base such as pyridine or triethylamine. This reaction yields a product that is then purified and isolated. Other methods of synthesis include the reaction of 4-difluoromethoxybenzaldehyde with dimethyl acetylenedicarboxylate in the presence of a base such as pyridine or triethylamine. The product is then purified and isolated.
Propriétés
IUPAC Name |
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O4/c1-23-16-9-12-8-13(18(22)15(12)10-17(16)24-2)7-11-3-5-14(6-4-11)25-19(20)21/h3-7,9-10,19H,8H2,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVJZZJWOXMQBO-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=C(C=C3)OC(F)F)C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3=CC=C(C=C3)OC(F)F)/C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl]propan-1-one](/img/structure/B2785163.png)

![Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate](/img/structure/B2785167.png)
![N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2785169.png)
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid](/img/structure/B2785170.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2785171.png)
![1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2785174.png)



![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)

